molecular formula C20H18O5 B2715748 Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate CAS No. 303057-00-3

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2715748
CAS No.: 303057-00-3
M. Wt: 338.359
InChI Key: WMLSHXQSFYQJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with the molecular formula C20H18O5 It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzoylation of the hydroxyl group is achieved using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific ester and benzoyloxy functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLSHXQSFYQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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